molecular formula C14H13F3O3 B13100689 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid

3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid

Cat. No.: B13100689
M. Wt: 286.25 g/mol
InChI Key: ALDRLKKNRGJUAJ-UHFFFAOYSA-N
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Description

3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid is a fluorinated cyclohexane derivative featuring a ketone group at the 3-position of the cyclohexane ring and a 4-(trifluoromethyl)phenyl substituent at the 1-position.

Properties

Molecular Formula

C14H13F3O3

Molecular Weight

286.25 g/mol

IUPAC Name

3-oxo-1-[4-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H13F3O3/c15-14(16,17)10-5-3-9(4-6-10)13(12(19)20)7-1-2-11(18)8-13/h3-6H,1-2,7-8H2,(H,19,20)

InChI Key

ALDRLKKNRGJUAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC(C1)(C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3-oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid typically involves:

  • Construction of the cyclohexanone core with appropriate substitution.
  • Introduction of the 4-(trifluoromethyl)phenyl substituent at the 1-position.
  • Installation or preservation of the carboxylic acid group at the 1-position.
  • Maintenance of the keto group at the 3-position.

The key challenge lies in selectively functionalizing the cyclohexane ring while managing the electron-withdrawing trifluoromethyl group on the phenyl ring.

Synthetic Routes from Literature and Patents

Though direct preparation methods for this exact compound are scarce in open literature, analogous synthetic strategies for related oxo-cycloalkane carboxylic acids provide a foundation. A notable example is the preparation of 3-oxo-1-cyclobutane-carboxylic acid, which shares the oxo-carboxylic acid motif on a cycloalkane ring. This method can be adapted and extended to cyclohexane derivatives with aromatic substituents.

Adapted Method Based on Cyclobutane Analogue
  • Step 1: Formation of a protected ketone intermediate
    Starting from 3-dichloroacetone, a ketalization reaction with ethylene glycol forms a 1,3-dioxolane intermediate, protecting the ketone functionality.

  • Step 2: Introduction of the aromatic substituent
    The 4-(trifluoromethyl)phenyl group can be introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Heck coupling) onto a suitably functionalized cyclohexane precursor.

  • Step 3: Hydrolysis and oxidation
    Acidic hydrolysis of the ketal intermediate regenerates the ketone. Subsequent oxidation or carboxylation steps install the carboxylic acid group at the 1-position.

  • Step 4: Purification
    The product is isolated by filtration, extraction, and recrystallization, yielding the target this compound as a solid.

This procedure is conducted under mild conditions (e.g., heating to 100 °C for 45-55 hours in hydrochloric acid solution) to ensure high yield and purity while avoiding expensive raw materials.

Data Table Summarizing Preparation Parameters

Step Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
1 Ketalization 3-dichloroacetone + ethylene glycol + p-methylbenzenesulfonic acid catalyst 100 °C reflux ~6 hours 88-92 Forms 2,2-dichloromethyl-1,3-dioxolane intermediate
2 Aromatic substitution Cross-coupling (e.g., Suzuki) or nucleophilic substitution on cyclohexane precursor Variable Variable Variable Requires functionalized cyclohexane precursor
3 Acidic hydrolysis & oxidation Hydrochloric acid (20-25%), heating 100 °C 45-55 hours High Hydrolyzes ketal, introduces carboxylic acid
4 Purification Filtration, ether extraction, drying, recrystallization Ambient - - Yields purified this compound

Research Findings and Analysis

  • The synthetic route adapted from cyclobutane analogues demonstrates feasibility for large-scale synthesis due to the use of commercially available and inexpensive starting materials, mild reaction conditions, and straightforward operations.

  • The trifluoromethyl group on the phenyl ring, being strongly electron-withdrawing, may influence the reactivity of intermediates, particularly in cross-coupling steps, necessitating careful choice of catalysts and conditions to achieve high selectivity and yield.

  • The ketal protection strategy is crucial to prevent undesired side reactions on the ketone during substitution and hydrolysis steps.

  • Purification steps involving ether extraction and drying with anhydrous sodium sulfate are standard to remove impurities and solvents, ensuring the isolation of the target compound as a solid with good purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid has potential applications in drug development due to its biological activity. Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and analgesic properties. Structural modifications of this compound may enhance its pharmacological effects, making it a candidate for further investigation in therapeutic applications.

Case Study: Anti-Inflammatory Activity

A study demonstrated that derivatives of cyclohexanecarboxylic acids exhibited significant anti-inflammatory effects in animal models. The introduction of the trifluoromethyl group in this compound could potentially enhance these effects, warranting further exploration through clinical trials.

Agrochemicals

The compound's unique structure also positions it as a candidate for agrochemical applications. Its ability to interact with biological systems suggests potential use as a pesticide or herbicide.

Case Study: Pesticidal Properties

Research on similar trifluoromethyl-substituted compounds revealed promising results in pest control efficacy. The incorporation of the trifluoromethyl group has been shown to increase the lipophilicity of compounds, enhancing their penetration into plant tissues.

Material Science

In material science, this compound can be utilized in the development of advanced materials due to its chemical stability and unique properties.

Case Study: Polymer Development

Studies have indicated that incorporating such compounds into polymer matrices can improve thermal stability and mechanical properties. This application is particularly relevant in creating materials for high-performance applications.

Mechanism of Action

The mechanism of action of 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid with structurally related compounds, emphasizing substituent positions, functional groups, and molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Applications References
This compound (Target) C₁₅H₁₅F₃O₃* ~324.3* 3-oxo, 4-(trifluoromethyl)phenyl, carboxylic acid Hypothesized high lipophilicity, drug candidate scaffold
cis-4-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}cyclohexanecarboxylic acid C₁₆H₁₇F₃O₃ 314.3 2-oxo ethyl chain, 3-(trifluoromethyl)phenyl, cis Flexible ethyl linker; potential for protein interactions
4-(Trifluoromethyl)cyclohexane-1-carboxylic acid C₈H₁₁F₃O₂ 196.17 No oxo group, 4-(trifluoromethyl) Lower MW; used in fluorinated fine chemicals
4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid C₈H₁₁F₃O₃ ~212.1 4-hydroxy, 4-(trifluoromethyl) High structural similarity (0.95); enhanced solubility
trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid C₈H₁₁F₃O₂ 196.17 trans configuration, 4-(trifluoromethyl) Stereochemical differences affect crystallinity
CIS-2-[2-OXO-2-(3-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID C₁₆H₁₇F₃O₃ 314.3 2-oxo ethyl, 3-(trifluoromethyl)phenyl, cis Stereospecific interactions; CAS 736136-51-9

*Estimated based on structural analogs.

Key Observations:

Functional Group Impact: The 3-oxo group in the target compound distinguishes it from analogs like 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid (), where a hydroxy group replaces the ketone. This substitution reduces hydrogen-bonding capacity but may increase metabolic stability .

Substituent Position :

  • The 4-(trifluoromethyl)phenyl group in the target compound contrasts with the 3-(trifluoromethyl)phenyl in and . Para-substitution often improves steric accessibility in drug-receptor interactions compared to meta-substitution .

Stereochemistry :

  • Cis-trans isomerism significantly affects molecular geometry. For example, trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid () likely exhibits higher symmetry and melting points than cis analogs .

Molecular Weight and Applications :

  • The target compound’s higher molecular weight (~324.3) compared to simpler analogs like 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid (196.17) suggests increased complexity, making it a candidate for advanced pharmaceutical intermediates .

Research Findings and Methodological Insights

  • Crystallographic Analysis : The SHELX system () is widely used to resolve structures of similar compounds, confirming substituent positions and stereochemistry . For instance, the cis configuration in was likely validated via SHELXL refinement .
  • Similarity Metrics : Computational tools scored 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid () as 0.95 in similarity to the target compound, highlighting the critical role of the trifluoromethyl group .

Biological Activity

3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid is a compound characterized by its unique cyclohexane structure, which includes a trifluoromethyl group and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C14H13F3O3
  • Molecular Weight : 286.25 g/mol
  • IUPAC Name : 4-oxo-1-[4-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid
  • CAS Number : 1385694-77-8

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, structural modifications have been shown to enhance cytotoxicity against various cancer cell lines. A study highlighted that certain derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating strong potential for further development in cancer treatment .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with trifluoromethyl substitutions are known to interact favorably with bacterial membranes, enhancing their efficacy against both Gram-positive and Gram-negative bacteria. Preliminary studies have shown that similar compounds exhibit significant antibacterial activity, which warrants further investigation into the specific interactions of this compound with microbial targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with biological targets. Additionally, modifications at different positions on the cyclohexane ring can significantly influence the compound's potency and selectivity against various biological targets .

Compound Name Molecular Formula Key Features
4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic AcidC14H13F3O3Similar trifluoromethyl substitution
trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic AcidC15H15F3O3Contains additional ethyl substitution
2-Oxo-1-phenyl-2-[3-(trifluoromethyl)anilino]ethyl cyclohexanecarboxylateC17H17F3N2O3Incorporates an aniline moiety

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Antitumor Activity : A study on thiazole-bearing molecules indicated that structural modifications significantly enhanced their anticancer activity, suggesting a similar approach could be beneficial for derivatives of this compound .
  • FAS Inhibition : Another investigation into fatty acid synthase (FAS) inhibitors revealed that certain carboxylic acids exhibited promising inhibitory effects, indicating potential applications for this compound in metabolic disorders .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid in laboratory settings?

Synthetic routes often involve cyclization strategies using intermediates derived from shikimic acid or aromatic precursors. For example, cyclization of hydroxycyclohexanecarboxylic acid derivatives with catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) can yield structurally similar compounds . Biosynthetic pathways observed in Alicyclobacillus acidocaldarius may also provide insights, where shikimic acid is enzymatically reduced and dehydrated to form cyclohexanecarboxylic acid derivatives .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Key methods include:

  • 1H/13C NMR : To confirm the cyclohexane ring substitution pattern and trifluoromethylphenyl group integration .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and carboxylic acid (COOH) functional groups .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities in the cyclohexane ring .

Q. What safety protocols are essential for handling this compound in laboratory environments?

  • Personal Protective Equipment (PPE) : Lab coat, gloves, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : Immediate washing with soap/water for skin contact; eye exposure requires 15-minute rinsing with water .
  • Storage : In airtight containers under dry, cool conditions to prevent degradation .

Advanced Research Questions

Q. How can computational models predict the reactivity of the trifluoromethyl group in catalytic reactions?

Density Functional Theory (DFT) calculations can analyze electron-withdrawing effects of the trifluoromethyl (-CF₃) group on reaction intermediates. For example, modeling the inductive effect of -CF₃ on the cyclohexanecarboxylic acid backbone can predict regioselectivity in nucleophilic attacks or oxidation reactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected coupling constants in NMR) may arise from conformational flexibility or stereoisomerism. Solutions include:

  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations and spatial proximities .
  • Comparative Analysis : Cross-referencing with crystallographic data or structurally validated analogs .
  • Dynamic NMR Studies : Investigate temperature-dependent conformational changes .

Q. How does structural modification of the trifluoromethyl group affect pharmacological activity?

Replacing -CF₃ with other substituents (e.g., -Cl, -CH₃) can alter lipophilicity and binding affinity. For example:

  • Electron-Withdrawing Groups (-CF₃) : Enhance metabolic stability but may reduce solubility.
  • Hydrogen-Bond Acceptors (-OCH₃) : Improve target interactions in enzyme-binding pockets.
    Comparative studies with analogs like 4,4-difluorocyclohexanecarboxylic acid can reveal structure-activity relationships (SAR) .

Q. What analytical methods validate the compound’s purity for regulatory submissions (e.g., ANDA)?

  • High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using pharmacopeial standards .
  • Elemental Analysis (EA) : Confirms C, H, N, F content.
  • Chiral Chromatography : Essential if stereoisomers are present .

Data Contradiction Analysis

Q. How to address conflicting data in biosynthesis vs. chemical synthesis pathways?

Biosynthetic pathways (e.g., shikimate-derived intermediates ) may produce stereoisomers not observed in chemical synthesis. Resolve by:

  • Enantiomeric Resolution : Chiral chromatography or enzymatic assays.
  • Isotopic Labeling : Track carbon origins in hybrid (bio/chemical) synthesis .

Q. Why might catalytic cyclization yields vary between lab-scale and scaled-up reactions?

Factors include:

  • Catalyst Deactivation : BF₃·Et₂O may hydrolyze in moisture-rich environments.
  • Thermodynamic Control : Larger scales favor equilibrium shifts toward side products .
    Optimization via in situ IR monitoring or flow chemistry can mitigate these issues .

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